(5Z)-3-(2-methoxyethyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-(2-METHOXYETHYL)-5-((Z)-1-{2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a thiazolone ring, a methoxyethyl group, and a methylene bridge linked to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHOXYETHYL)-5-((Z)-1-{2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting with the preparation of the thiazolone ring. This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The methoxyethyl group can be introduced via nucleophilic substitution reactions, while the methylene bridge is formed through condensation reactions with benzylidene derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-METHOXYETHYL)-5-((Z)-1-{2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thiazolone ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The methylene bridge can be reduced to form the corresponding alkane.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiazolone ring can yield sulfoxides or sulfones, while reduction of the methylene bridge can produce the corresponding alkane .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(2-METHOXYETHYL)-5-((Z)-1-{2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolone ring and methoxyethyl group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-METHYL-3-[(4-METHYLBENZOYL)OXY]PHENYL 4-METHYLBENZOATE: This compound shares a similar phenyl structure but lacks the thiazolone ring and methoxyethyl group.
4-[(4-METHYLBENZYL)OXY]-N’-{(E)-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE: This compound has a similar methoxybenzyl group but differs in its overall structure and functional groups.
Uniqueness
The uniqueness of 3-(2-METHOXYETHYL)-5-((Z)-1-{2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its combination of a thiazolone ring, methoxyethyl group, and methylene bridge linked to a phenyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C21H21NO3S2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21NO3S2/c1-15-7-9-16(10-8-15)14-25-18-6-4-3-5-17(18)13-19-20(23)22(11-12-24-2)21(26)27-19/h3-10,13H,11-12,14H2,1-2H3/b19-13- |
InChI Key |
PJDHMNIYGOIZMP-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2/C=C\3/C(=O)N(C(=S)S3)CCOC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)CCOC |
Origin of Product |
United States |
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